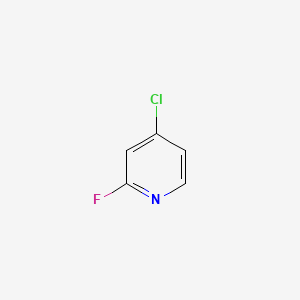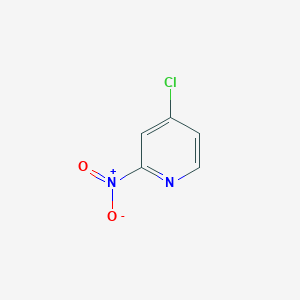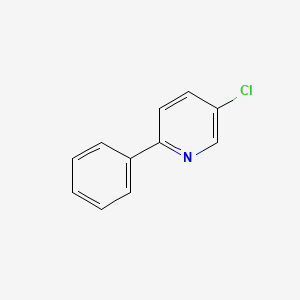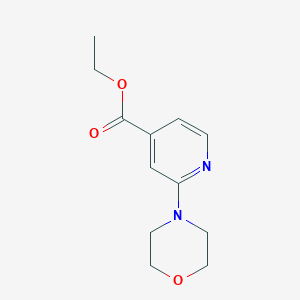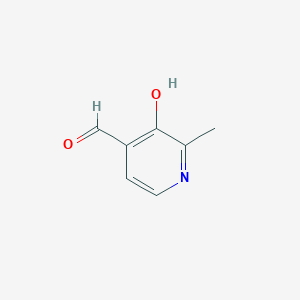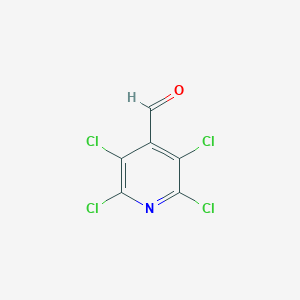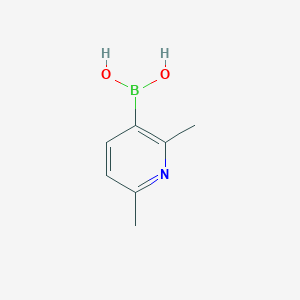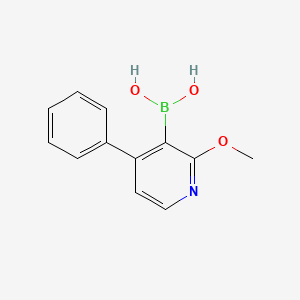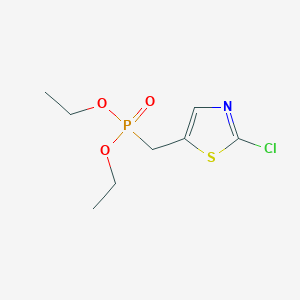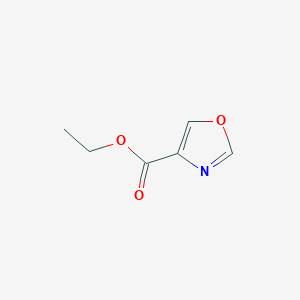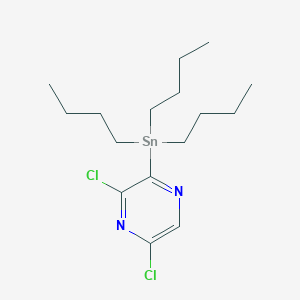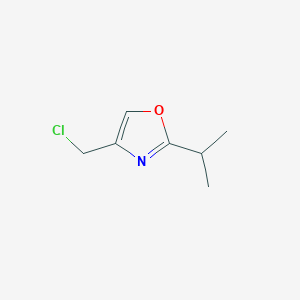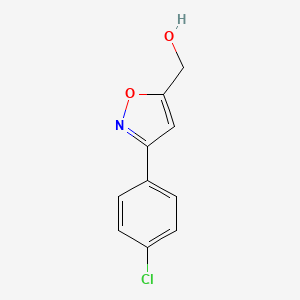![molecular formula C17H13NO5 B1350457 methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate CAS No. 339011-73-3](/img/structure/B1350457.png)
methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate” is a chemical compound with the molecular formula C20H17N3O41. It is related to a class of compounds known as isoindoles1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, isoindoles, the core structure of this compound, are commonly synthesized through various methods including cyclization reactions2.Molecular Structure Analysis
The structure of this compound has been determined by X-ray crystallography and further elucidated using data from homo- and heteronuclear 2D NMR correlation spectroscopy2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, isoindoles, which are part of this compound’s structure, are known to undergo various chemical reactions, including reactions with electrophiles and nucleophiles2.Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.3761. Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Applications De Recherche Scientifique
Structural Analysis and Molecular Design
The molecular structure of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate has been determined by X-ray crystallography, contributing to the understanding of its chemical properties and potential for further molecular design. This structural information is crucial for designing new compounds with desired biological activities or chemical properties (Sakhautdinov et al., 2013).
Drug Discovery and Disease Treatment
Compounds with the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety have been evaluated for their potential in treating sickle cell disease. Their genotoxicity was assessed in vivo, showing that these compounds are non-genotoxic and could be safer alternatives to existing treatments, indicating their promise in drug discovery and development for treating sickle cell disease symptoms (dos Santos et al., 2011).
Agricultural Applications: Herbicidal Activities
Research into isoindoline-1,3-dione derivatives, including those with a structure similar to methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate, has revealed potential herbicidal activities. These compounds have shown effectiveness against various weeds, suggesting their application in agricultural weed management. The study highlights the chemical's potential for development into herbicides, emphasizing its role in enhancing agricultural productivity (Huang et al., 2009).
Chemical Synthesis and Catalysis
The compound has been involved in studies focusing on chemical reactions, such as rearrangements and cycloadditions, demonstrating its utility in synthetic chemistry. This research is valuable for developing new synthetic pathways and catalysts, expanding the toolkit available for chemical synthesis (Váňa et al., 2012).
Material Science and Engineering
In material science, derivatives of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate have been explored for their properties, such as fluorescence and structural formation. These studies contribute to the development of new materials with potential applications in electronics, photonics, and nanotechnology, underscoring the compound's versatility beyond biomedical applications (Li et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available information. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on this compound are not specified in the available information. However, given the biological activity of some isoindole derivatives3, it could be of interest in medicinal chemistry and drug discovery.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Propriétés
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-17(21)12-8-6-11(7-9-12)10-23-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPUOCISOEHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


